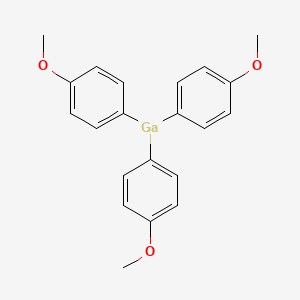
Tris(4-methoxyphenyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methoxyphenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methoxyphenyl)gallium typically involves the reaction of gallium trichloride with 4-methoxyphenyl magnesium bromide (Grignard reagent) in an anhydrous environment. The reaction proceeds as follows: [ \text{GaCl}_3 + 3 \text{C}_6\text{H}_4\text{OCH}_3\text{MgBr} \rightarrow \text{Ga}(\text{C}_6\text{H}_4\text{OCH}_3)_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: While specific industrial production methods for tris(4-methoxyphenyl)gallium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining strict anhydrous conditions and using high-purity reagents to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Tris(4-methoxyphenyl)gallium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Substitution: The 4-methoxyphenyl groups can be substituted with other aryl or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Substitution: Reagents such as halogenated hydrocarbons or other organometallic compounds can be used.
Major Products:
Oxidation: Gallium oxide derivatives.
Substitution: Various substituted gallium compounds depending on the reagents used.
Scientific Research Applications
Tris(4-methoxyphenyl)gallium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cells.
Industry: Utilized in the development of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of tris(4-methoxyphenyl)gallium in its various applications involves its ability to coordinate with other molecules and facilitate chemical reactions. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to anticancer effects. The exact molecular targets and pathways are still under investigation, but its ability to penetrate cells and interact with intracellular targets is a key aspect of its mechanism.
Comparison with Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of gallium.
Tris(4-methoxyphenyl)bismuthine: Contains bismuth and is used in different applications.
Uniqueness: Tris(4-methoxyphenyl)gallium is unique due to the presence of gallium, which imparts distinct chemical properties compared to its phosphorus and bismuth analogs. Its applications in catalysis and potential medical uses highlight its versatility and importance in scientific research.
Properties
CAS No. |
58448-03-6 |
|---|---|
Molecular Formula |
C21H21GaO3 |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
tris(4-methoxyphenyl)gallane |
InChI |
InChI=1S/3C7H7O.Ga/c3*1-8-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
InChI Key |
LSPKXFGQNPBTAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)

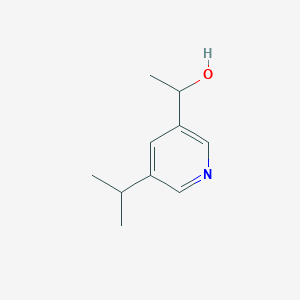
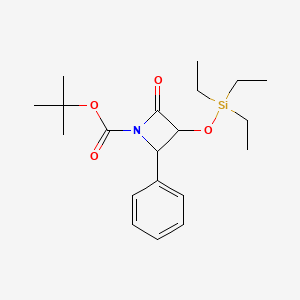
![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
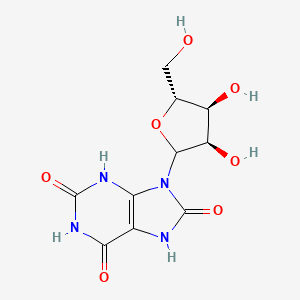


![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
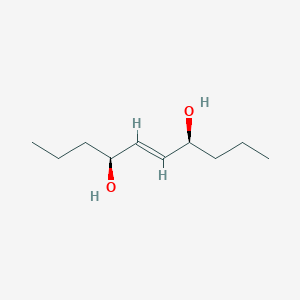
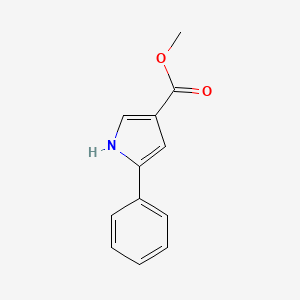
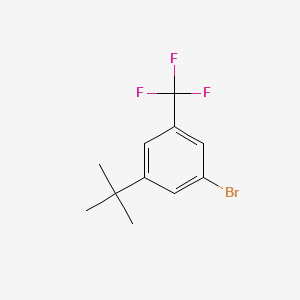
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
